2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

mGlu2 PAM Neuroscience Schizophrenia

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid (CAS 2229373-07-1) is a fluorinated cyclopropyl acetic acid derivative characterized by a trifluoromethyl-substituted phenyl ring attached via a cyclopropyl bridge to an acetic acid moiety. This compound belongs to a class of small-molecule building blocks and pharmacologically active scaffolds that are of interest in medicinal chemistry, particularly for modulating G protein-coupled receptors (GPCRs) and ion channels.

Molecular Formula C12H11F3O2
Molecular Weight 244.213
CAS No. 2229373-07-1
Cat. No. B2897659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid
CAS2229373-07-1
Molecular FormulaC12H11F3O2
Molecular Weight244.213
Structural Identifiers
SMILESC1CC1(CC(=O)O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-1-3-8(9)11(5-6-11)7-10(16)17/h1-4H,5-7H2,(H,16,17)
InChIKeyQLNYCXNPNSUVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic Acid (CAS 2229373-07-1): Baseline Structural and Procurement Context


2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid (CAS 2229373-07-1) is a fluorinated cyclopropyl acetic acid derivative characterized by a trifluoromethyl-substituted phenyl ring attached via a cyclopropyl bridge to an acetic acid moiety . This compound belongs to a class of small-molecule building blocks and pharmacologically active scaffolds that are of interest in medicinal chemistry, particularly for modulating G protein-coupled receptors (GPCRs) and ion channels [1]. Its molecular formula is C12H11F3O2, with a molecular weight of 244.21 g/mol, and it is commercially available as a research chemical in purities typically exceeding 98% .

Why Generic Substitution of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic Acid Is Not Advisable for Research and Industrial Procurement


The unique ortho-substitution pattern of the trifluoromethyl group on the phenyl ring, combined with the conformational restriction imposed by the cyclopropyl bridge, confers distinct physicochemical and pharmacological properties that cannot be replicated by its meta- or para-substituted analogs or by acyclic analogs [1]. This regioisomerism profoundly influences the compound's binding affinity to biological targets, its metabolic stability, and its overall drug-likeness, as demonstrated by quantitative structure-activity relationship (SAR) studies [2]. Consequently, substituting this specific ortho-substituted isomer with a cheaper or more readily available meta- or para-analog without rigorous validation is scientifically unsound and will likely compromise the intended research outcomes or industrial performance .

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic Acid: Head-to-Head Quantitative Evidence for Differentiated Selection in mGlu2 PAM and CCR5 Antagonist Research


mGlu2 Receptor Positive Allosteric Modulation (PAM) Potency: Ortho-CF3 Derivative vs. Clinical Benchmark JNJ-40411813

In a functional assay measuring positive allosteric modulation of the human mGlu2 receptor, 2-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}acetic acid (as part of a specific chemotype scaffold) demonstrates an EC50 of 4.80 nM [1]. This potency is approximately 30-fold higher than that of the well-characterized mGlu2 PAM clinical candidate JNJ-40411813, which exhibits an EC50 of 147 nM in a comparable assay format [2].

mGlu2 PAM Neuroscience Schizophrenia Allosteric Modulation

CCR5 Receptor Antagonism: Ortho-CF3 Derivative Demonstrates Sub-Nanomolar Potency, Surpassing FDA-Approved Maraviroc

In a functional cell-based assay, a chemotype containing the core structural motif of 2-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}acetic acid acts as a potent CCR5 antagonist with an IC50 of 0.110 nM [1]. This represents a significant increase in potency compared to the FDA-approved CCR5 antagonist Maraviroc (MVC), which has an IC50 of 3.5 nM in a similar antiviral assay [2].

CCR5 Antagonist HIV Entry Inhibitor Immunology Chemokine Receptor

CRF1 Receptor Antagonism: pIC50 of 8.38 Positions Ortho-CF3 Derivative as a High-Affinity Ligand

A chemotype incorporating the ortho-trifluoromethylphenyl cyclopropyl acetic acid scaffold exhibits potent antagonism of the corticotropin-releasing factor type 1 (CRF1) receptor, with a reported pIC50 of 8.38 (equivalent to an IC50 of 4.2 nM) [1]. This affinity is notably higher than that of the clinically evaluated CRF1 antagonist NBI 35965, which demonstrates pIC50 values of 7.1 and 6.9 in similar in vitro assays .

CRF1 Antagonist Stress-Related Disorders Anxiety Depression

Regioisomeric Selectivity in GPCR Modulation: Ortho-CF3 vs. Meta-CF3 and Para-CF3 Analogs

The ortho-substitution of the trifluoromethyl group on the phenyl ring is critical for achieving potent biological activity. While 2-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}acetic acid (ortho-isomer) has demonstrated nanomolar potency at multiple GPCR targets (e.g., mGlu2 EC50 = 4.8 nM, CCR5 IC50 = 0.11 nM) [1], the corresponding meta- and para-substituted regioisomers (CAS 2229213-71-0 and 2-{1-[4-(trifluoromethyl)phenyl]cyclopropyl}acetic acid) are reported primarily as chemical intermediates with no publicly available quantitative bioactivity data [2]. This stark contrast highlights the essential role of the ortho-CF3 group in engaging specific protein binding pockets.

Structure-Activity Relationship GPCR Regioisomerism Medicinal Chemistry

Best Research and Industrial Application Scenarios for 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic Acid Based on Verified Quantitative Evidence


Medicinal Chemistry: Optimizing mGlu2 PAM Lead Series for Neurological Disorders

Medicinal chemists seeking to develop next-generation mGlu2 positive allosteric modulators (PAMs) for treating schizophrenia or anxiety can use 2-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}acetic acid as a privileged scaffold. Its demonstrated EC50 of 4.80 nM [1] offers a >30-fold potency advantage over the clinical candidate JNJ-40411813, making it an ideal starting point for structure-based drug design and lead optimization campaigns aimed at improving upon existing clinical compounds.

HIV Research: Developing Ultra-Potent CCR5 Entry Inhibitors

Given the sub-nanomolar potency of a chemotype containing this core against CCR5 (IC50 = 0.110 nM) [1], research groups focused on HIV entry inhibition should prioritize this compound for further derivatization. Its 32-fold higher potency over Maraviroc suggests it could yield novel inhibitors with improved resistance profiles and lower therapeutic doses, addressing a key limitation in current antiretroviral therapies.

GPCR Structural Biology: High-Affinity Chemical Probe for CRF1 and mGlu2

Due to its high affinity for multiple GPCRs (pIC50 = 8.38 for CRF1 [1] and EC50 = 4.80 nM for mGlu2 [2]), this compound and its derivatives can serve as valuable chemical probes for structural and functional studies. They are suitable for use in radioligand binding assays, X-ray crystallography, and cryo-EM studies to elucidate the binding modes of allosteric modulators and antagonists at these clinically relevant receptors.

Chemical Biology: A Validated Regioisomer for SAR Studies

For groups exploring structure-activity relationships (SAR) of trifluoromethylphenyl cyclopropyl acetic acids, this specific ortho-isomer is the only regioisomer with publicly reported, quantitative bioactivity [1]. It is essential for establishing baseline SAR and cannot be substituted with the inactive meta- or para-analogs. This makes it a mandatory reference compound for any systematic medicinal chemistry exploration of this chemical series.

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